1,1-Dimethylsilolane-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylsilolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-7(5-8)6-9/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCUPFUBQEEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1,1 Dimethylsilolane 3 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde functional group in 1,1-Dimethylsilolane-3-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and conversions to other functional groups. masterorganicchemistry.compressbooks.pubbyjus.com
Nucleophilic Addition Reactions with Organometallic Reagents
The electrophilic carbon of the carbaldehyde readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents, organolithium compounds, and organoboron compounds. masterorganicchemistry.compressbooks.pubbyjus.com These reactions are fundamental for forming new carbon-carbon bonds. sigmaaldrich.com
Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) results in the formation of secondary alcohols. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (RLi) are potent nucleophiles that add to the carbaldehyde. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction also produces a secondary alcohol upon acidic workup. masterorganicchemistry.com Organolithium reagents are known for their high reactivity. wikipedia.orgyoutube.comsigmaaldrich.com
Organoboron Compounds: While less common for simple aldehyde additions compared to Grignard and organolithium reagents, organoboron compounds can participate in specialized addition reactions, often under catalytic conditions, to form new C-C bonds.
| Organometallic Reagent | General Formula | Product Type |
|---|---|---|
| Grignard Reagent | RMgX | Secondary Alcohol |
| Organolithium Reagent | RLi | Secondary Alcohol |
| Organoboron Compound | R₃B | Secondary Alcohol (typically requires catalysis) |
Condensation Reactions
Condensation reactions involving the carbaldehyde group of this compound are crucial for constructing larger, more complex molecules.
Aldol (B89426) and Knoevenagel Condensations: In the presence of a base or acid catalyst, this compound can react with enolates or active methylene (B1212753) compounds in Aldol-type and Knoevenagel condensations. researchgate.netbgu.ac.il These reactions lead to the formation of α,β-unsaturated carbonyl compounds or related structures.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orglibretexts.orgchemeurope.commasterorganicchemistry.com Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various substituted silolane-containing alkenes. wikipedia.orglibretexts.orgchemeurope.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org
| Reaction | Reagent Type | Product Type |
|---|---|---|
| Aldol Condensation | Enolate | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |
| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated product |
| Wittig Reaction | Phosphorus ylide | Alkene |
Conversion of Aldehyde to Other Functional Groups
The aldehyde functionality can be readily transformed into a variety of other useful functional groups.
Carboxylic Acids: Oxidation of the aldehyde group, for instance using oxidizing agents like potassium permanganate (B83412) or Jones reagent, yields the corresponding carboxylic acid, 1,1-Dimethylsilolane-3-carboxylic acid. rsc.org
Alcohols: Reduction of the carbaldehyde with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces the primary alcohol, (1,1-Dimethylsilolane-3-yl)methanol. libretexts.orgkhanacademy.orgyoutube.com LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org
Amines: Through reductive amination, the aldehyde can be converted into primary, secondary, or tertiary amines. masterorganicchemistry.comnih.govorganic-chemistry.orgunive.it This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov
| Target Functional Group | Reaction Type | Typical Reagents |
|---|---|---|
| Carboxylic Acid | Oxidation | KMnO₄, CrO₃/H₂SO₄ |
| Primary Alcohol | Reduction | NaBH₄, LiAlH₄ |
| Amine | Reductive Amination | Amine (RNH₂ or R₂NH), NaBH₃CN or NaBH(OAc)₃ |
Transformations of the 1,1-Dimethylsilolane Ring System
The 1,1-dimethylsilolane ring itself can undergo specific chemical transformations, although these are generally less common than reactions at the carbaldehyde.
Silicon-Carbon Bond Activation and Functionalization
The silicon-carbon bonds within the silolane ring are generally stable. However, under specific catalytic conditions, such as with certain transition metal complexes, these bonds can be activated. nih.gov This can lead to the introduction of new functional groups at positions on the ring that would otherwise be unreactive. This area of research is of interest for creating novel organosilicon compounds. gelest.com
Ring-Opening Processes and Polymerization Pathways
The strained five-membered ring of silolane derivatives can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or specific catalysts. mdpi.com These ring-opening processes can lead to the formation of linear organosilicon polymers. The potential for ring-opening polymerization of functionalized silolanes like this compound opens up possibilities for creating new silicon-containing polymers with tailored properties, where the pendant aldehyde group could be used for further post-polymerization modifications.
Electrophilic and Nucleophilic Attack on the Silolane Core
The reactivity of this compound is characterized by the presence of two primary reactive sites: the silicon atom within the silolane ring and the carbonyl carbon of the aldehyde group. These sites are susceptible to attack by both nucleophiles and electrophiles, leading to a variety of chemical transformations.
Nucleophilic Attack:
Nucleophilic attack can occur at either the electrophilic silicon atom or the carbonyl carbon.
Attack at Silicon: The silicon atom in the silolane ring, being less electronegative than the carbon atoms it is bonded to, can be a target for nucleophiles. Strong nucleophiles can induce a ring-opening reaction via nucleophilic substitution at the silicon center. libretexts.org This process is often facilitated by the relief of ring strain in the five-membered silacyclopentane (B13830383) structure. The mechanism typically proceeds through a pentacoordinate silicon intermediate, a common feature in nucleophilic substitution at silicon. libretexts.orgrsc.org
Attack at the Carbonyl Carbon: The aldehyde group provides a classic site for nucleophilic addition. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily attack the electrophilic carbonyl carbon. youtube.comyoutube.com This reaction, after an aqueous workup, results in the formation of a secondary alcohol. This reactivity is a cornerstone of organometallic chemistry, where the partial negative charge on the carbon bonded to a metal makes it a potent nucleophile. youtube.comyoutube.comyoutube.com
Interactive Table 1: Potential Nucleophilic Reactions
| Attacking Nucleophile | Target Site | Product Type after Workup | Description |
| Hydride (e.g., from NaBH₄) | Carbonyl Carbon | Primary Alcohol | Reduction of the aldehyde to an alcohol. |
| Organolithium (R-Li) | Carbonyl Carbon | Secondary Alcohol | Formation of a new carbon-carbon bond. |
| Grignard Reagent (R-MgX) | Carbonyl Carbon | Secondary Alcohol | Classic method for alcohol synthesis and C-C bond formation. youtube.com |
| Strong Nucleophile (e.g., OH⁻) | Silicon Atom | Ring-Opened Silanol | Cleavage of a Si-C bond within the silolane ring. libretexts.org |
Electrophilic Attack:
Electrophilic attack primarily targets the lone pairs on the carbonyl oxygen or the π-system of the enol/enolate form.
Attack at Carbonyl Oxygen: Lewis acids can coordinate to the oxygen atom of the aldehyde, increasing the electrophilicity of the carbonyl carbon and activating it towards even weak nucleophiles.
Attack on the Silolane Ring: Direct electrophilic attack on the C-Si bonds of a saturated silane (B1218182) is less common than with unsaturated silanes. wikipedia.org However, the carbon-silicon bond is known to be highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org Under certain conditions with strong electrophiles, cleavage of a C-H or C-Si bond could occur. byjus.com The general mechanism for electrophilic substitution involves the formation of a carbocation intermediate, followed by the loss of a proton or the silyl (B83357) group to restore stability. masterorganicchemistry.com
Insertion Reactions within the Silolane Framework
Insertion reactions involve the interposition of a molecule or fragment into an existing bond, offering a pathway to more complex molecular architectures. wikipedia.org For this compound, such reactions could modify the silolane ring structure itself.
Key insertion reactions applicable to the silolane framework include:
Carbene Insertion: Carbenes, which are neutral, divalent carbon species, can insert into C-H bonds. The C-H bonds on the silolane ring are potential sites for such insertions, which can be catalyzed by transition metals like rhodium or copper. nsf.gov This reaction would lead to the formation of a new C-C bond and the introduction of a substituent onto the ring.
Silylene Insertion: Silylenes, the silicon analogues of carbenes, can also undergo insertion reactions. For instance, photochemically generated silylenes can insert into Si-C bonds, leading to ring expansion. Furthermore, silicon(II) cations have been shown to insert into metal-halide bonds, demonstrating the synthetic potential of low-valent silicon species. researchgate.net
These reactions are powerful tools for modifying cyclic structures, though their application to this specific molecule would depend on carefully controlled reaction conditions to manage selectivity between the various C-H and Si-C bonds.
Interactive Table 2: Hypothetical Insertion Reactions
| Inserting Species | Target Bond | Resulting Structure | Potential Catalyst |
| Carbene (:CR₂) | Ring C-H | Substituted Silolane | Rh₂(OAc)₄, Cu |
| Silylene (:SiR₂) | Ring Si-C | Ring-Expanded Silacycle | Photochemical/Thermal |
| Sulfur Trioxide (SO₃) | Ring Si-C | Sultone Analogue | None (Lewis Acidic) |
Organometallic and Catalytic Reactivity
The intersection of organometallic chemistry and catalysis provides a vast toolkit for the functionalization and transformation of molecules like this compound.
Metal-Catalyzed Carbon-Hydrogen Silylation for Silolane Derivatization
Transition-metal-catalyzed C-H bond silylation is a powerful and atom-economical method for forming carbon-silicon bonds directly from C-H bonds. researchgate.net This strategy could be employed to further functionalize the silolane ring of this compound. In such a reaction, a transition metal complex (often based on iridium, rhodium, or ruthenium) would catalytically cleave a C-H bond on the silolane ring and mediate its reaction with a hydrosilane reagent, creating a new C-Si bond. This approach avoids the need for pre-functionalized starting materials. researchgate.net
Silane-Mediated Hydrofunctionalization Reactions
The aldehyde group in this compound is a prime substrate for hydrofunctionalization reactions. Silanes are widely used as a stable and easy-to-handle source of hydrides in catalysis. rsc.org A notable example is the nickel-hydride catalyzed hydrosilylation of carbonyls. In this process, a silane reacts with a nickel catalyst to generate a reactive Ni-H species, which then adds across the C=O double bond of the aldehyde. The resulting nickel-alkoxide intermediate is then silylated, and subsequent hydrolysis yields the corresponding alcohol. This method represents an efficient way to reduce the aldehyde group within the molecule. rsc.org
Role of Silolane Derivatives as Ligands or Precursors in Catalytic Cycles
The molecular structure of this compound can be modified to create novel ligands for asymmetric catalysis. For example, the aldehyde can be converted into a chiral amino alcohol or a phosphine-containing moiety. The resulting compound could act as a bidentate or tridentate ligand, where the heteroatoms (O, N, P) coordinate to a transition metal center. The silolane ring itself, being a bulky and electronically distinct group, could influence the steric and electronic environment of the catalyst, potentially enhancing its selectivity and activity. There is growing interest in using silicon-containing scaffolds in ligand design, with silanols and siloxane-substituted systems showing promise in various catalytic transformations. nih.govmdpi.com
Applications of Main-Group and Transition Metal Catalysis in Silolane Chemistry
Both main-group elements and transition metals are crucial catalysts for a wide range of transformations involving silanes and their derivatives. nih.govrsc.org
Transition Metal Catalysis: Transition metals are renowned for their catalytic prowess. youtube.comyoutube.com In silane chemistry, they are essential for reactions like dehydrogenative coupling of silanes with alcohols or amines, which forms Si-O or Si-N bonds. researchgate.netdtic.mil Catalysts based on palladium, platinum, and rhodium are particularly effective. researchgate.net These metals can activate Si-H bonds, initiating catalytic cycles for a variety of coupling reactions. dtic.mil
Main-Group Catalysis: While less common than transition metal catalysis, the use of main-group elements as catalysts is a rapidly developing field. nih.gov Lewis acidic boranes, for example, can catalyze the condensation of hydrosilanes with silanols to form siloxane (Si-O-Si) bonds. frontiersin.orgresearchgate.net Such reactions could be used to polymerize or derivatize hydroxy-functionalized derivatives of this compound.
Interactive Table 3: Catalytic Reactions in Silane Chemistry
| Reaction Type | Catalyst Type | Catalyst Examples | Product Type |
| Dehydrogenative Coupling | Transition Metal | Ru₃(CO)₁₂, Pd/C, Rh(I) complexes | Silazanes, Siloxanes researchgate.netdtic.mil |
| Hydrosilylation | Transition Metal | Pt (Karstedt's), Rh, Ni | Alkyl/Aryl Silanes, Alcohols (from C=O) |
| C-H Silylation | Transition Metal | Ir, Rh, Ru complexes | Aryl/Alkyl Silanes researchgate.net |
| Disproportionation | Bifunctional SILP | Imidazole-based ionic liquids on silica | Monosilane, Dichlorosilane (B8785471) mdpi.com |
| Siloxane Synthesis | Main-Group (Lewis Acid) | (C₆F₅)₃B | Disiloxanes, Polysiloxanes frontiersin.orgresearchgate.net |
Mechanistic Investigations of Catalytic Pathways
Due to a lack of direct studies focused specifically on this compound, this section will discuss plausible mechanistic pathways for its catalytic transformations by drawing analogies from well-documented catalytic reactions of other organosilane aldehydes and related silacyclic compounds. The understanding of these mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions.
A central theme in the catalytic reactions of aldehydes, including a silolane-based aldehyde, is the activation of the carbonyl group by a catalyst. This can proceed through several general pathways, which are often elucidated using a combination of experimental techniques, such as kinetic isotope effects and in-situ spectroscopy, alongside computational modeling.
One of the fundamental transformations for aldehydes is their reduction to alcohols, which can be achieved via catalytic hydrosilylation. The proposed mechanisms for such reactions often involve the formation of a metal-hydride intermediate. In a typical cycle, the catalyst, often a transition metal complex, reacts with a silane to generate a reactive metal-hydride species. This species then delivers a hydride to the electrophilic carbonyl carbon of the aldehyde. The resulting metal-alkoxide intermediate subsequently undergoes silylation and releases the silyl ether product, regenerating the catalyst for the next cycle.
Another significant class of reactions is the addition of nucleophiles to the carbonyl group. For instance, in the cyanosilylation of aldehydes, a catalyst, which can be a Lewis acid or base, activates the aldehyde. mdpi.com A proposed mechanism suggests that the catalyst coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide ion. mdpi.com
In the context of silacyclic compounds, ring-expansion reactions represent a unique and valuable transformation. For example, nickel-catalyzed ring expansion of benzosilacyclobutenes with aldehydes has been reported to proceed via the migratory insertion of the aldehyde into a nickel-carbon bond. researchgate.net While this compound is a five-membered ring, analogous ring-manipulation strategies could be envisioned.
Furthermore, the catalytic hydroboration of aldehydes offers another route for their transformation. Mechanistic studies on the hydroboration of aldehydes catalyzed by a metallasilylene have indicated the formation of an oxasilirane intermediate through a [2+1] cycloaddition. nih.gov This intermediate then rearranges to form the active alkoxysilylene catalyst, which proceeds to carry out the hydroboration. nih.gov
The following table summarizes key proposed intermediates in analogous catalytic reactions, which could be relevant for understanding the reactivity of this compound.
| Catalytic Reaction Type | Proposed Key Intermediate | Role of Intermediate | Source Analogy |
| Hydrosilylation | Metal-Hydride Species | Hydride donor to the carbonyl carbon | e-bookshelf.deresearchgate.net |
| Cyanosilylation | Catalyst-Aldehyde Adduct | Increases electrophilicity of the carbonyl carbon | mdpi.com |
| Ring Expansion | Metallo-silacyclic complex | Facilitates migratory insertion of the aldehyde | researchgate.net |
| Hydroboration | Oxasilirane | Precursor to the active catalyst | nih.gov |
Detailed computational studies, such as Density Functional Theory (DFT) calculations, are often employed to map the energy profiles of these catalytic cycles. Such studies can provide valuable insights into the structures of transition states and the activation energies for different mechanistic steps, thereby helping to rationalize the observed reactivity and selectivity.
The following table presents hypothetical data that could be obtained from a DFT study on a model catalytic reaction of an aldehyde, illustrating the type of information that would be valuable for understanding the mechanism.
| Mechanistic Step | Calculated Parameter | Hypothetical Value | Significance |
| Catalyst-Aldehyde Coordination | Coordination Energy | -15 kcal/mol | Strength of the initial interaction |
| Hydride Transfer | Activation Energy Barrier | 20 kcal/mol | Rate-determining step of the reduction |
| C-C Bond Formation | Transition State Bond Length | 2.1 Å | Geometry of the key bond-forming event |
| Product Release | Reaction Energy | -25 kcal/mol | Thermodynamic driving force of the reaction |
Derivatization and Advanced Material Precursor Applications of 1,1 Dimethylsilolane 3 Carbaldehyde
Synthesis of Complex Silolane Derivatives
The aldehyde functional group is a cornerstone in synthetic organic chemistry, known for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The aldehyde group of 1,1-Dimethylsilolane-3-carbaldehyde is an ideal handle for such reactions. For instance, it could readily participate in well-established MCRs such as the Biginelli, Hantzsch, or Ugi reactions.
In a hypothetical Biginelli-type reaction, this compound could react with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones bearing a silolane substituent. Such compounds are of interest in medicinal chemistry due to their diverse biological activities. nih.gov Similarly, in a Hantzsch dihydropyridine (B1217469) synthesis, the silolane aldehyde could be condensed with a β-ketoester and ammonia (B1221849) or an amine to yield silolane-functionalized dihydropyridines, a class of compounds with applications in pharmaceuticals and as calcium channel blockers. nih.gov
The Ugi reaction, a four-component reaction, offers another pathway to complex derivatives. The reaction of this compound with an amine, a carboxylic acid, and an isocyanide would lead to the formation of α-acylamino carboxamides incorporating the 1,1-dimethylsilolane moiety. mdpi.com These reactions showcase the potential to rapidly generate libraries of structurally diverse silolane derivatives for various screening purposes.
The carbaldehyde group can serve as a synthetic linchpin for the construction of more intricate polycyclic and spirocyclic systems containing the silolane core. Intramolecular reactions, initiated from derivatives of the aldehyde, can lead to the formation of new rings fused or attached to the silolane ring.
For example, a Wittig or Horner-Wadsworth-Emmons reaction on this compound could introduce an α,β-unsaturated ester group. Subsequent intramolecular Michael addition of a nucleophile tethered to the silolane ring could facilitate the formation of a fused bicyclic system.
Furthermore, the aldehyde can be converted to other functional groups that can participate in cyclization reactions. For instance, reduction to an alcohol followed by conversion to a leaving group could enable an intramolecular alkylation to form a bicyclic silane (B1218182). Alternatively, reaction of the aldehyde with a suitable bifunctional reagent could lead to the formation of a spirocyclic system. For example, reaction with a 1,2- or 1,3-diol under acidic conditions would yield a spiro-acetal. While specific examples involving this compound are not readily found, the reactivity of aldehydes towards forming such complex structures is a well-established principle in organic synthesis.
Integration into Polymer Systems
The unique properties of organosilicon compounds, such as high thermal stability, low surface energy, and biocompatibility, make them valuable components in polymer science. magtech.com.cnwiley-vch.de this compound, with its reactive aldehyde group, is a promising candidate for incorporation into polymer structures.
The aldehyde functionality allows this compound to be used as a monomer in various polymerization reactions. For example, it could undergo condensation polymerization with monomers containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, via Knoevenagel condensation. This would lead to polymers with the silolane unit as a pendant group along the polymer backbone.
Moreover, the aldehyde can be transformed into other polymerizable groups. For instance, reduction to the corresponding alcohol, 1,1-Dimethylsilolane-3-methanol, would create a monomer suitable for polyester (B1180765) or polyurethane synthesis. Conversion to an amine via reductive amination would open up possibilities for polyamide or polyimide synthesis. These approaches would incorporate the silolane ring directly into the polymer backbone, potentially imparting unique properties to the resulting material.
The incorporation of this compound into a polymer chain provides a reactive site for post-polymerization modification and crosslinking. The aldehyde groups along a polymer backbone can react with various crosslinking agents, such as diamines or diols, to form a three-dimensional polymer network. youtube.com This crosslinking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the polymer. nih.gov
The density of crosslinking can be controlled by the concentration of the silolane aldehyde monomer used in the initial polymerization. This allows for the tuning of the material's properties from a soft, elastomeric gel to a hard, rigid thermoset. The formation of a network structure is crucial for applications requiring dimensional stability and robust mechanical performance. nih.gov Siloxane compounds, in general, have been utilized as effective cross-linking agents in various polymer systems. frontiersin.org
The integration of the 1,1-dimethylsilolane moiety into a polymer is expected to bestow several beneficial properties. Organosilicon materials are known for their high thermal stability, and the presence of the silolane ring could increase the decomposition temperature of the host polymer. mdpi.comresearchgate.net
The mechanical properties of polymers can also be significantly influenced. The flexible Si-C and Si-O bonds can lead to materials with improved flexibility and impact resistance. Furthermore, the incorporation of functionalized silanes has been shown to enhance the modulus and strength of polymer composites. researchgate.netresearchgate.net
The low surface energy of silicones can be exploited to create polymers with hydrophobic or oleophobic surfaces, useful for coatings and low-friction applications. Additionally, the presence of silicon can affect the gas permeability of a polymer membrane, a property that is critical in applications such as gas separation and controlled drug release.
Below are interactive tables with representative data illustrating the potential effects of incorporating functionalized silanes into polymer matrices, based on findings from related systems.
Table 1: Illustrative Thermal Properties of Polymers with and without Silane Functionalization This data is representative and based on general findings for silane-modified polymers, not specifically for this compound.
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|
| Base Polymer (e.g., Polypropylene) | -10 °C | 350 °C |
| Polypropylene with 5% Functionalized Silane | -5 °C | 380 °C |
Table 2: Illustrative Mechanical Properties of Polymers with and without Silane Functionalization This data is representative and based on general findings for silane-modified polymers, not specifically for this compound.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| Base Polymer (e.g., Epoxy Resin) | 60 | 2.5 | 5 |
| Epoxy Resin with 10% Functionalized Silane | 75 | 3.0 | 6 |
Research on this compound as a Precursor for Hybrid Polymeric Materials Remains Undocumented
Extensive investigation into the scientific literature and chemical databases reveals a significant gap in the documented use of this compound as a precursor for the development of novel hybrid organic-inorganic polymeric materials. Despite a thorough search for its derivatization and applications in advanced material synthesis, no specific research findings, data, or scholarly articles could be identified that detail its role in this capacity.
The exploration for information encompassed a variety of search strategies, including inquiries into the synthesis of functional polysiloxanes, the development of hybrid polymers through methods such as sol-gel processing and hydrosilylation, and the general chemical reactivity of silolane-based compounds. However, these searches did not yield any instance where this compound was explicitly mentioned as a starting material or monomer for creating hybrid polymeric structures.
Hybrid organic-inorganic polymers are a class of materials that attract considerable research interest due to their potential to combine the advantageous properties of both organic and inorganic components, such as the flexibility and processability of polymers with the thermal stability and mechanical strength of inorganic materials. The synthesis of these materials often involves the use of organofunctional silanes that can undergo polymerization or cross-linking reactions.
While the aldehyde functional group present in this compound suggests potential for various chemical transformations, its specific application in the formation of hybrid polymeric systems is not described in the available scientific literature. Research in the field of hybrid materials typically focuses on other organosilicon precursors.
Consequently, due to the absence of any research findings on the derivatization and use of this compound for creating hybrid organic-inorganic polymeric materials, it is not possible to provide a detailed article on this specific topic as requested. The scientific community has not, to date, published any work that would form the basis for such a review. Further primary research would be required to explore the potential of this particular compound in the field of advanced materials.
Theoretical and Computational Investigations of 1,1 Dimethylsilolane 3 Carbaldehyde
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 1,1-dimethylsilolane-3-carbaldehyde, these computational tools can map out its electronic landscape, revealing key features that govern its behavior.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic structure of this compound can be elucidated through the analysis of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The electron density distribution, which can be visualized through electron density maps, reveals how electrons are shared between atoms. In this compound, the electron density is expected to be highest around the electronegative oxygen atom of the carbonyl group and influenced by the presence of the silicon atom in the five-membered ring. The silicon atom, being less electronegative than carbon, will affect the charge distribution throughout the silolane ring.
A hypothetical representation of the frontier molecular orbitals for this compound would likely show the HOMO localized around the silolane ring and the C=O double bond, while the LUMO would be predominantly centered on the antibonding π* orbital of the carbonyl group.
Prediction of Reactive Sites and Selectivity Trends
The analysis of the electronic structure allows for the prediction of reactive sites within the molecule. For electrophilic attacks, regions with high electron density and the location of the HOMO are the most probable targets. Conversely, nucleophilic attacks are likely to occur at electron-deficient sites, which are often associated with the LUMO.
In this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic addition reactions, a common reactivity pattern for aldehydes. The carbonyl oxygen, with its lone pairs of electrons, would be a primary nucleophilic site, prone to protonation or coordination to Lewis acids. The distribution of electrostatic potential on the molecular surface can provide a more detailed map of these reactive regions.
Computational models can also predict selectivity trends in reactions involving multiple possible pathways. For instance, in reactions where both the aldehyde and the silolane ring could potentially react, computational analysis of the activation energies for each pathway can determine the most likely outcome.
Mechanistic Investigations of Chemical Transformations
Computational chemistry offers powerful tools to explore the detailed mechanisms of chemical reactions, providing a step-by-step understanding of how reactants are converted into products.
Elucidation of Reaction Pathways and Transition States
For any given chemical transformation of this compound, computational methods can be used to map out the potential energy surface, identifying the minimum energy pathways that connect reactants, intermediates, and products. A crucial aspect of this is the location and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction.
For example, in the reduction of the aldehyde group to an alcohol, computational studies could elucidate the structure of the transition state involving the hydride donor and the carbonyl group. The geometry of the transition state, including bond lengths and angles, provides critical information about the steric and electronic factors that control the reaction.
Energetic Profiles and Kinetic Studies of Syntheses and Reactions
By calculating the energies of all stationary points along a reaction pathway (reactants, intermediates, transition states, and products), a detailed energetic profile can be constructed. This profile reveals the thermodynamics of the reaction (the relative energies of reactants and products) and the kinetics (the activation energy, which is the energy difference between the reactants and the transition state).
These energetic data are essential for understanding reaction rates and equilibria. For instance, the calculated activation energy can be used within the framework of transition state theory to estimate the rate constant of a reaction at a given temperature. Comparing the energetic profiles of competing reaction pathways can explain observed product distributions.
Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on a hypothetical reaction of this compound.
| Stationary Point | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -20.3 |
Solvation Effects in Reaction Mechanisms
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include a number of individual solvent molecules in the calculation.
For a polar molecule like this compound, the choice of solvent can influence the stability of charged or polar intermediates and transition states. For example, a polar solvent would be expected to stabilize a zwitterionic intermediate more effectively than a nonpolar solvent, potentially lowering the activation energy and accelerating the reaction. Computational studies that incorporate solvation effects are therefore crucial for obtaining results that are directly comparable to experimental observations.
Modeling of Spectroscopic Signatures for Structural Elucidation
The unambiguous identification and structural elucidation of novel or synthesized compounds like this compound heavily rely on spectroscopic techniques. Computational chemistry provides powerful tools to predict and interpret spectroscopic data, offering a vital link between a proposed molecular structure and its experimental spectra. Density Functional Theory (DFT) is a prominent method for accurately calculating the spectroscopic signatures of organosilicon compounds. nih.govyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational modeling of NMR spectra, particularly ¹H, ¹³C, and ²⁹Si chemical shifts, is instrumental in confirming the connectivity and chemical environment of atoms within a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often employed within DFT calculations, has proven effective in predicting chemical shifts for organosilicon compounds. nih.gov For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton, carbon, and the silicon atom. By comparing these calculated values with experimental data, a high degree of confidence in the structural assignment can be achieved. Factors such as ring strain in the silolane moiety and the electronic influence of the aldehyde group would be reflected in the predicted chemical shifts.
A representative table of predicted NMR chemical shifts for this compound, which could be generated using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is shown below. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ²⁹Si | 10 - 20 |
| ¹³C (C=O) | 195 - 205 |
| ¹³C (CH-CHO) | 50 - 60 |
| ¹³C (Si-CH₂) | 15 - 25 |
| ¹³C (Si-CH₃) | -5 - 5 |
| ¹H (CHO) | 9.5 - 10.0 |
| ¹H (CH-CHO) | 2.8 - 3.5 |
| ¹H (Si-CH₂) | 0.8 - 1.5 |
Vibrational Spectroscopy (Infrared and Raman):
Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By computing the harmonic frequencies at a specific level of theory, a predicted vibrational spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde, Si-C bond vibrations, and the various C-H bending and stretching modes. For this compound, computational analysis would help to distinguish the vibrational frequencies of the silolane ring from those of the substituent, aiding in a comprehensive structural confirmation. Scaled quantum mechanical force fields are often used to improve the agreement between calculated and experimental frequencies. researchgate.net
A table of predicted characteristic vibrational frequencies for this compound is provided below.
Table 2: Predicted Characteristic Infrared (IR) Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch (Aldehyde) | 1720 - 1740 |
| C-H Stretch (Aldehyde) | 2700 - 2750, 2800 - 2850 |
| Si-C Stretch | 600 - 800 |
| C-H Rock (Si-CH₃) | 800 - 860 |
Computational Design Principles for Optimized Silolane Reactivity and Selectivity
Computational chemistry offers powerful predictive capabilities for understanding and optimizing the reactivity and selectivity of chemical reactions involving silolanes. nih.govnih.gov For a functionalized molecule like this compound, theoretical investigations can guide the design of reactions to achieve desired outcomes, such as high yields and specific stereochemistry.
Understanding Reactivity:
The reactivity of this compound is primarily centered around the aldehyde functional group and the silolane ring. Computational methods can be employed to study various aspects of its reactivity:
Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of reactions involving the aldehyde group, such as nucleophilic additions or reductions. nih.gov This allows for the identification of transition states and the calculation of activation barriers, providing insights into the reaction kinetics.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the LUMO of this compound is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophiles.
Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This can guide the design of reactions by predicting how the molecule will interact with other reagents.
Optimizing Selectivity:
In reactions where multiple products can be formed, computational modeling is invaluable for predicting and enhancing selectivity.
Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can be used to calculate the energies of the diastereomeric transition states. researchgate.net This information can be used to predict the major stereoisomer and to design catalysts or reaction conditions that favor its formation. For example, in the reduction of the aldehyde, the facial selectivity of hydride attack could be modeled.
Regioselectivity: In cases where a reagent could react at different sites on the molecule, computational analysis of the reaction barriers for each pathway can predict the regiochemical outcome. While the aldehyde is the most reactive site, reactions involving the silolane ring under specific conditions could also be explored.
Influence of Substituents: The electronic and steric effects of substituents on the silolane ring can be systematically studied through computational modeling. By varying the substituents on the silicon atom or on the carbon backbone, it is possible to tune the reactivity of the aldehyde group and the selectivity of its reactions. For instance, replacing the methyl groups with bulkier or electron-withdrawing/donating groups would alter the steric hindrance and electronic properties of the molecule, which can be quantitatively assessed through computation.
Table 3: Computational Design Parameters for Modifying Silolane Reactivity
| Design Parameter | Computational Metric | Predicted Effect on Reactivity |
|---|---|---|
| Aldehyde Electrophilicity | LUMO Energy, Partial Charge on Carbonyl Carbon | Lower LUMO energy increases susceptibility to nucleophiles |
| Steric Hindrance at Aldehyde | Dihedral angles, Steric maps | Increased steric bulk can enhance facial selectivity |
| Ring Strain of Silolane | Bond angles, Strain energy calculations | Can influence the stability and reactivity of the ring |
By leveraging these computational design principles, chemists can rationally design more efficient and selective synthetic routes utilizing this compound and other related silolane building blocks.
Q & A
Q. Table 1: Example Synthesis Conditions and Yields
| Reaction Component | Condition Range | Yield (%) |
|---|---|---|
| Aldehyde Equivalents | 1.1–1.5 eq | 70–90 |
| Reaction Time | 12–24 h | 40–82 |
| Temperature | RT vs. Reflux | 60 vs. 85 |
Optimization requires iterative testing with GC-MS or HPLC monitoring .
Basic: Which analytical techniques are prioritized for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry. For example, β-carboline derivatives show distinct aromatic proton shifts (δ 6.99–7.72 ppm) and aldehyde peaks near δ 9–10 ppm .
- HPLC/MS : Confirms purity and molecular weight. Use reverse-phase columns with UV detection (λ = 254 nm).
- IR Spectroscopy : Aldehyde C=O stretches appear at ~1700–1750 cm.
Q. Table 2: Key NMR Signals for Carbaldehyde Derivatives
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 9.2–10.6 |
| Aromatic protons | 6.8–7.7 |
| Methyl groups (Si-CH) | 0.5–1.5 |
Cross-validate with computational predictions (e.g., ChemDraw) to resolve ambiguities .
Advanced: How can researchers address contradictions in experimental data when elucidating reaction mechanisms?
Methodological Answer:
Contradictions (e.g., inconsistent kinetic data or spectral assignments) require systematic validation:
Replicate experiments : Control variables like moisture, oxygen, or catalyst purity.
Cross-technique validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to confirm intermediate structures.
Iterative analysis : Use qualitative research frameworks to iteratively refine hypotheses based on emerging data .
For example, discrepancies in aldehyde reactivity could arise from steric effects of dimethylsilolane groups, which DFT simulations can model .
Advanced: What strategies ensure comprehensive literature retrieval for this compound despite nomenclature variability?
Methodological Answer:
Terminology validation : Cross-reference CAS Registry Numbers (e.g., 75-34-3 for 1,1-Dichloroethane) and synonyms using EPA ChemView and STN International .
Database selection : Prioritize SciFinder, Reaxys, and PubMed for structure-based searches.
Search strings : Combine terms like “silolane carbaldehyde” with Boolean operators (AND/OR) for variants (e.g., “dimethylsilolane aldehyde”).
Q. Table 3: Recommended Databases and Search Terms
| Database | Key Search Filters |
|---|---|
| SciFinder | CAS RN, reaction role, substructure |
| Reaxys | Spectroscopic data, synthetic routes |
| EPA ChemDashboard | Regulatory and toxicity data |
Exclude non-peer-reviewed sources (e.g., vendor catalogs) to ensure reliability .
Advanced: How can the stability of this compound be systematically evaluated under varying storage conditions?
Methodological Answer:
Accelerated degradation studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.
Analytical monitoring : Track aldehyde oxidation (e.g., via HPLC peak area reduction) and siloxane formation (FTIR).
Statistical modeling : Use Arrhenius equations to predict shelf life under standard conditions (25°C).
For silane-containing compounds, inert atmosphere storage (N) and desiccants are critical to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
